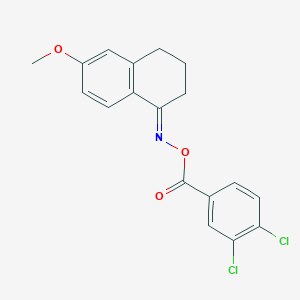
3-(4-nitrophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(4-nitrophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and antioxidant defense. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. Additionally, this compound has been shown to activate the p38 MAPK signaling pathway, which is involved in stress response and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In diabetes research, this compound has been shown to improve insulin sensitivity, glucose metabolism, and reduce inflammation. In neurodegenerative disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-nitrophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. Additionally, this compound can be easily synthesized in the lab, allowing for easy access to the compound. However, one limitation of using this compound in lab experiments is its potential toxicity towards cells and organisms, as it has been shown to induce oxidative stress and apoptosis at high concentrations.
Future Directions
There are several future directions for the research of 3-(4-nitrophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is the exploration of its potential therapeutic applications in other diseases such as cardiovascular disease and inflammation. Another direction is the development of more potent and specific analogs of this compound for improved therapeutic efficacy. Additionally, the elucidation of the exact mechanisms of action of this compound in cells and organisms will provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
3-(4-nitrophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disease research, this compound has been studied as a potential treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
Properties
IUPAC Name |
(5Z)-3-(4-nitrophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c19-14-13(8-10-2-1-7-16-9-10)23-15(22)17(14)11-3-5-12(6-4-11)18(20)21/h1-9H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWPODGYGUGJI-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880061.png)
![ethyl 5-amino-6-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B3880068.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B3880074.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880080.png)

![ethyl 2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880094.png)




![ethyl 2-(3-bromo-4-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880147.png)

![4-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3880164.png)
![N-(1-{[2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3880169.png)
